1-(Benzyloxy)-4-bromo-3-chloro-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-4-bromo-3-chloro-2-fluorobenzene is an aromatic compound characterized by the presence of benzyl, bromine, chlorine, and fluorine substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-bromo-3-chloro-2-fluorobenzene typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Bromination: Introduction of a bromine atom to the benzene ring.
Chlorination: Addition of a chlorine atom.
Fluorination: Incorporation of a fluorine atom.
Benzylation: Attachment of a benzyl group via a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-4-bromo-3-chloro-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, fluorine) can be substituted with other groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid, while reduction can lead to the formation of benzyl alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts (Pd), boronic acids.
Major Products:
- Substituted benzene derivatives.
- Benzaldehyde, benzoic acid, benzyl alcohol.
- Biaryl compounds.
Scientific Research Applications
1-(Benzyloxy)-4-bromo-3-chloro-2-fluorobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-bromo-3-chloro-2-fluorobenzene involves its interaction with specific molecular targets. The presence of halogen atoms and the benzyl group can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and exert specific effects, which are the subject of ongoing research.
Comparison with Similar Compounds
- 1-(Benzyloxy)-4-bromo-2-chloro-3-fluorobenzene
- 1-(Benzyloxy)-4-chloro-3-bromo-2-fluorobenzene
- 1-(Benzyloxy)-4-fluoro-3-chloro-2-bromobenzene
Uniqueness: 1-(Benzyloxy)-4-bromo-3-chloro-2-fluorobenzene is unique due to its specific arrangement of substituents, which can influence its chemical reactivity and potential applications. The combination of bromine, chlorine, and fluorine atoms on the benzene ring, along with the benzyl group, provides distinct properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C13H9BrClFO |
---|---|
Molecular Weight |
315.56 g/mol |
IUPAC Name |
1-bromo-2-chloro-3-fluoro-4-phenylmethoxybenzene |
InChI |
InChI=1S/C13H9BrClFO/c14-10-6-7-11(13(16)12(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
HSEFHNXWPDVWKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.